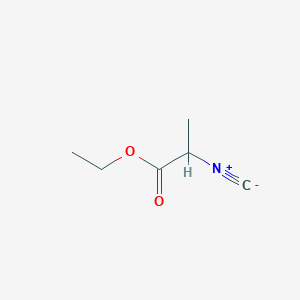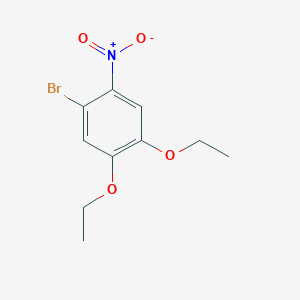
Ethyl 2-isocyanopropanoate
Descripción general
Descripción
Ethyl 2-isocyanopropanoate is a compound with the molecular formula C6H9NO2 . It has a molecular weight of 127.14 g/mol . The compound is also known by other names such as ethyl 2-isocyanopropionate and ethyl alpha-isocyanopropionate .
Synthesis Analysis
The synthesis of this compound involves a reaction with trifluoroacetic anhydride in dichloromethane at -78 °C . The reaction mixture is then allowed to warm to room temperature over 1 hour and stirred for an additional 5 minutes . The product is obtained as a dark brown oil .
Molecular Structure Analysis
The molecular structure of this compound consists of 9 heavy atoms . It has a topological polar surface area of 30.7 Ų . The compound has 3 rotatable bonds and 1 undefined atom stereocenter .
Chemical Reactions Analysis
Isocyanates, which include this compound, undergo several synthetically useful reactions, including nucleophilic addition of alcohols and amines to produce urethanes and ureas, respectively .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 127.14 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 3 . Its exact mass and monoisotopic mass are 127.063328530 g/mol .
Relevant Papers
The relevant papers for this compound include a comprehensive review on the synthesis of heterocycles by 2-naphthol-based multicomponent reactions .
Aplicaciones Científicas De Investigación
Palladium-Catalyzed Cyclization in Organic Synthesis
Ethyl 2-isocyanopropanoate is utilized in palladium-catalyzed imidoylative cyclization processes, specifically in the synthesis of β-carboline derivatives. This process involves sequential isocyanide insertion, intramolecular C-H imidoylation, and aerobic dehydrogenative aromatization under mild conditions, demonstrating its utility in organic synthesis (Shi Tang et al., 2017).
Proton Magnetic Resonance Studies
This compound has been studied through proton magnetic resonance, specifically in the context of understanding the geometry of isomers in certain esters. This research contributes to a deeper understanding of molecular structures in chemistry (E. Giralt et al., 1975).
Studying Excess Properties of Mixtures
Research involving this compound also extends to the study of excess molar enthalpies and volumes in binary mixtures with other compounds like 2-methoxy-2-methylpropane (MTBE). Such studies are essential in understanding the interactions and properties of various chemical mixtures (R. F. et al., 1998).
Exploring Solubility in CO2 Mixtures
In the field of eco-friendly solvents, ethyl lactate (ethyl 2-hydroxypropanoate) research, closely related to this compound, focuses on its solubility in CO2. This is vital for modeling and designing processes in food, pharmaceutical, and fine chemical industries (D. Bermejo et al., 2013).
Stereochemical Studies in Organic Reactions
The compound is significant in stereochemical studies, especially in understanding the deprotonation of ethyl (E)-2-alkenoates. Such research provides insights into the behavior of organic compounds during chemical reactions, contributing to theoretical and practical aspects of organic chemistry (E. Krebs, 1981).
Synthesis of New Isocyanates
This compound serves as a starting material in the synthesis of new F-alkylated isocyanates, showcasing its role in the development of novel chemical compounds (M. A. Jouani et al., 1998).
Conformational Studies in Complexes
It also plays a role in conformational studies, particularly in the analysis of SnCl4 complexes with various aldehydes and esters. Such studies enhance our understanding of molecular interactions and conformations (B. W. Gung et al., 1996).
Influence on Fruit Ripening
This compound-related compounds are studied in the context of fruit ripening, particularly in cantaloupe melons. Understanding the role of ethylene and volatile ester formation in ripening contributes to agricultural sciences and food technology (A. Bauchot et al., 1998).
Photolysis Studies
It has been studied in photolysis research, particularly in the context of ethylene, to understand ion formation and reaction pathways. This research contributes to our understanding of photochemical processes (P. S. Gill et al., 1971).
Transformation Studies in Organic Synthesis
This compound is significant in transformation studies, such as the conversion of compound XIII into various cyclopentyl derivatives. This has implications for the synthesis of complex organic molecules and pharmaceuticals (G. Cavill et al., 1964).
Formation Mechanism and Structural Determination
It is also important in understanding the formation mechanisms and structural determination of various synthetic compounds, demonstrating its role in catalytic and synthetic chemistry (H. Seino et al., 2017).
Propiedades
IUPAC Name |
ethyl 2-isocyanopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-4-9-6(8)5(2)7-3/h5H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQUISJFHBNLTCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)[N+]#[C-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50404377 | |
| Record name | Ethyl 2-isocyanopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50404377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33140-27-1 | |
| Record name | Ethyl 2-isocyanopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50404377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1,3-Benzothiazol-2-ylmethyl)thio]acetic acid](/img/structure/B1622409.png)


![2-[4-(trifluoromethyl)phenoxy]propanoic Acid](/img/structure/B1622416.png)






![(6'-Acetyloxy-4,5,6,7-tetrafluoro-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) acetate](/img/structure/B1622429.png)



